Product packaging for Sodium thiophenolate(Cat. No.:CAS No. 930-69-8)

Sodium thiophenolate

Cat. No.: B1308409
CAS No.: 930-69-8
M. Wt: 132.16 g/mol
InChI Key: RZWQDAUIUBVCDD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Thiophenolate Chemistry in Academic Contexts

Sodium thiophenolate is typically prepared through the reaction of thiophenol with a base such as sodium hydroxide (B78521) or sodium metal. researchgate.net It can also be formed from the reaction of sodium and thiophenol in diethyl ether. Thiophenol exhibits significantly greater acidity compared to its oxygen analog, phenol, with pKa values of 6.62 and 9.95, respectively. researchgate.net This increased acidity is a general trend for thiols versus their corresponding alcohols and is attributed to the larger size of the sulfur atom, which allows for the negative charge in the resulting thiophenolate anion to be dispersed over a greater volume, thus increasing its stability. masterorganicchemistry.comlibretexts.org

The thiophenolate anion is a potent nucleophile, a key characteristic that underpins much of its utility in organic synthesis. masterorganicchemistry.com Thiolates are generally more nucleophilic than alkoxides. masterorganicchemistry.comstackexchange.com This enhanced nucleophilicity is due to the higher polarizability of the larger sulfur atom, which allows its electron cloud to be more easily distorted to form a bond with an electrophile. stackexchange.com This property makes this compound a highly effective reagent in nucleophilic substitution and addition reactions. masterorganicchemistry.comlibretexts.org

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Formula C₆H₅SNa
Molecular Weight 132.16 g/mol fishersci.ie
Appearance White to light yellow powder fishersci.iecymitquimica.com
Melting Point >300 °C fishersci.ie
Synonyms Sodium benzenethiolate (B8638828), Sodium thiophenoxide, Thiophenol sodium salt scbt.com

| CAS Number | 930-69-8 scbt.com |

This table presents key physicochemical properties of this compound, compiled from various chemical suppliers and databases.

Significance of this compound in Advanced Chemical Synthesis and Materials Science

The strong nucleophilicity of this compound makes it a valuable tool in the synthesis of a wide array of organic molecules and materials. Its applications range from the construction of complex natural products to the fabrication of high-performance polymers and nanomaterials.

In the realm of complex molecule synthesis, this compound has been utilized in the total synthesis of MCoTI-I and MCoTI-II cyclotides. scientificlabs.ie These are naturally occurring cyclic proteins with potential applications in drug development. scientificlabs.ie In the synthesis process, this compound is used catalytically in the cleavage of a peptide from a resin support. mdpi.comresearchgate.net

A significant application in materials science is the use of this compound as an initiator for the room-temperature polymerization of methacrylates with elemental sulfur (S₈). acs.orgnih.gov This method allows for the creation of high-refractive-index polymers (HRIPs), which are valuable in optical applications such as lithography. nih.govresearchgate.net The introduction of sulfur into the polymer matrix significantly increases the refractive index (RI). acs.orgnih.gov For instance, incorporating 34.2% sulfur into a polymethacrylate (B1205211) matrix can increase the RI from 1.49 to 1.62. acs.org Research has shown that the sulfur content and molecular weight of the resulting polymers can be controlled by adjusting the feed ratio of the monomer to sulfur. nih.gov

Table 2: Properties of Sulfur-Containing Copolymers Synthesized using this compound Initiator

Monomer/S₈ Feed Ratio Sulfur Content (%) Molecular Weight (Mn, kg/mol ) Refractive Index (at 632.8 nm)
1:1 34.2 4.5 1.62
5:1 25.7 - 1.60

This table summarizes the properties of sulfur-containing copolymers prepared by this compound-initiated polymerization of 2-methyl-2-adamantyl methacrylate (B99206) (MAMA) with sulfur (S₈). Data sourced from a 2025 study by Qian et al. acs.orgnih.gov

Furthermore, this compound plays a role in the synthesis of dibenzothiophenes, which are organosulfur compounds found in fossil fuels. mdpi.com Thermal degradation of this compound can lead to the formation of dibenzothiophene (B1670422) and related structures. mdpi.comresearchgate.net It is also employed as a probe molecule in Surface-Enhanced Raman Scattering (SERS) studies due to the strong affinity of the thiol group for noble metal surfaces, which is useful for developing sensitive immunoassays and protein detection methods. nih.govrsc.org In nanotechnology, it has been used in the synthesis of gold clusters.

Evolution of Research on this compound: Historical and Contemporary Perspectives

The history of thiophenol chemistry can be traced back to the late 19th century. One of the early significant contributions was the Leuckart thiophenol reaction, first reported by Rudolf Leuckart in 1890. wikipedia.orgexpertsmind.com This reaction involved the decomposition of a diazoxanthate to produce aryl xanthates, which could then be hydrolyzed to yield aryl thiols. wikipedia.orgdrugfuture.com While not a direct synthesis of this compound, this work laid the foundation for the preparation of aromatic thiols, the precursors to their corresponding salts. orgsyn.org Another historical method for preparing thiophenols is the reduction of benzenesulfonyl chlorides. orgsyn.org

Contemporary research on this compound has shifted towards its application in advanced materials and catalysis. A notable recent development is its use as an initiator for room-temperature anionic copolymerization of elemental sulfur with various monomers. acs.orgnih.gov This is a significant advancement, as previous methods for producing sulfur-containing polymers often required high temperatures. acs.org This modern approach opens up new possibilities for creating high-refractive-index materials with tailored properties for applications in microelectronics and optics. nih.gov The continued exploration of this compound in areas like SERS for biodetection and the controlled synthesis of nanoparticles further highlights its evolving role in modern chemistry. nih.govrsc.org The compound's utility in the synthesis of complex organic frameworks, such as polycyclic aromatic compounds and bioactive peptides, also remains an active area of investigation. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NaS B1308409 Sodium thiophenolate CAS No. 930-69-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;benzenethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWQDAUIUBVCDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108-98-5 (Parent)
Record name Sodium benzenethiolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1027342
Record name Sodium benzenethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Faintly beige solid with a stench; [MSDSonline]
Record name Sodium benzenethiolate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7078
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

930-69-8
Record name Sodium benzenethiolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium benzenethiolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1027342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium benzenethiolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM BENZENETHIOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GF5O2O8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SODIUM BENZENETHIOLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5771
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies for Sodium Thiophenolate and Its Derivatives

Established Synthetic Routes to Sodium Thiophenolate

The preparation of this compound is primarily achieved through the deprotonation of thiophenol. The acidity of thiophenol is notably higher than that of phenol, facilitating its conversion to the corresponding salt. wikipedia.org

Reaction of Sodium with Thiophenol

A well-established method for synthesizing this compound involves the reaction of thiophenol with sodium metal. scientificlabs.ie This reaction is typically carried out in a suitable solvent, such as diethyl ether. scientificlabs.ie The sodium metal acts as a strong base, readily deprotonating the thiol group of thiophenol to yield the this compound salt and hydrogen gas.

Another common approach utilizes sodium hydroxide (B78521) as the base to deprotonate thiophenol, forming this compound and water. wikipedia.orgontosight.ai

Table 1: Comparison of Bases for Thiophenol Deprotonation

BaseReaction ProductsSolventReference
Sodium Metal (Na)This compound, Hydrogen GasDiethyl Ether scientificlabs.ie
Sodium Hydroxide (NaOH)This compound, WaterNot specified wikipedia.orgontosight.ai

Alternative Preparative Methods and their Academic Implications

Beyond the direct deprotonation of thiophenol, alternative methods for generating thiophenols, and by extension their sodium salts, have been explored, each with distinct academic significance. These methods often start from more readily available or less noxious precursors.

One such method is the reduction of benzenesulfonyl chloride with zinc dust and sulfuric acid. orgsyn.org This approach provides good yields of thiophenol, which can then be converted to this compound. orgsyn.org Another route involves the Leuckart thiophenol reaction, which utilizes an aniline (B41778) derivative converted to a diazonium salt and then reacted with a xanthate. wikipedia.org

The Newman-Kwart rearrangement offers a pathway to convert phenols to thiophenols. wikipedia.org This involves the transformation of an O-aryl dialkylthiocarbamate to its isomeric S-aryl derivative through heating. wikipedia.org Additionally, the reaction of phenyl magnesium halide or phenyllithium (B1222949) with elemental sulfur, followed by acidification, can produce thiophenol. wikipedia.org

The development of these alternative routes is crucial for expanding the accessibility of thiophenols and their derivatives, particularly when the direct handling of thiophenol is undesirable due to its malodorous and toxic nature. core.ac.uknih.govresearchgate.net

Synthesis of Thiophenol-Based Ligands Utilizing this compound

This compound is a key nucleophile in the synthesis of various sulfur-containing ligands, which are instrumental in coordination chemistry and catalysis.

Heterodonor Ligands (P,S, As,S, P,SAs)

This compound is employed in the synthesis of heterodonor ligands containing phosphorus, sulfur, and arsenic donor atoms. mjcce.org.mkresearchgate.net For instance, the reaction of this compound with diphenylchlorophosphine in diethyl ether yields the P,S ligand, phenylthio(diphenyl)phosphine (PPh₂(SPh)). researchgate.net Similarly, reacting sodium benzenethiolate (B8638828) with diphenylchloroarsine (B1221446) produces the As,S ligand, phenylthio(diphenyl)arsine (AsPh₂(SPh)). researchgate.net

These ligands, which combine different donor atoms, exhibit versatile coordination behavior with transition metals. mjcce.org.mkresearchgate.net The metal can mediate the cleavage of the E-S (E = P, As) bond, leading to the formation of various metallacycles. mjcce.org.mkresearchgate.net

Macrocyclic Amino-Thiophenolate Ligands

The synthesis of macrocyclic ligands often involves the use of thiophenol and its derivatives. For example, in the deprotection step of synthesizing 12-membered tetra-aza macrocyclic pyridinophanes, thiophenol is used with potassium carbonate to remove Ns (2-nitrobenzenesulfonyl) protecting groups. nih.gov This highlights the role of thiophenolates in facilitating key transformations in the construction of complex macrocyclic architectures. While direct use of this compound in the primary cyclization step isn't explicitly detailed in the provided context, its role as a potent nucleophile makes it a candidate for such reactions. The development of macrocyclic peptides has also utilized thiophenol for cleaving intein fusion proteins to release the desired peptide. nih.gov

Development of Air-Stable and Odorless Thiophenol Surrogates for Synthetic Applications

The practical application of thiophenols in synthesis is often hampered by their volatility, extreme malodor, and air sensitivity. core.ac.uknih.govresearchgate.net To circumvent these issues, significant research has focused on developing air-stable and odorless surrogates that can generate the thiophenolate anion in situ.

A prominent class of such surrogates is S-aryl isothiouronium salts. core.ac.uknih.govresearchgate.net These stable, odorless solids can be prepared through a nickel-catalyzed C-S cross-coupling reaction between (hetero)aryl iodides and thiourea. core.ac.uknih.govresearchgate.net The resulting S-aryl isothiouronium salts can be easily isolated by precipitation and subsequently liberate the corresponding thiophenol upon treatment with a weak base. core.ac.uknih.govresearchgate.net This strategy avoids the direct handling of noxious thiophenols. core.ac.uknih.govresearchgate.net

These surrogates have proven effective in various synthetic applications, including their use as precursors to thiyl radicals in visible-light-promoted C-S cross-coupling reactions. thieme-connect.comthieme-connect.com The ability to generate thiophenolates from these stable precursors represents a significant advancement in synthetic methodology, making sulfur-based chemistry more accessible and user-friendly.

Considerations for Scalable Synthetic Processes and Impurity Profiling

The industrial and large-scale synthesis of this compound and its derivatives requires careful consideration of reaction conditions, cost-effectiveness, and the control of impurities to ensure product quality and process safety. The transition from laboratory-scale synthesis to scalable production introduces challenges related to reagent handling, reaction control, and purification.

Scalable Synthetic Approaches

Several methodologies have been developed for the industrial-scale production of thiophenols and their corresponding sodium salts. A common strategy involves the reduction of aromatic disulfides. One patented process outlines a method for preparing thiophenol derivatives on an industrial scale using the economically viable sodium bisulfite (NaHSO₃) as a reducing agent. google.comwipo.int This process is advantageous due to its low production costs and the use of a water-soluble alcohol solvent to enhance the solubility between the organic starting material and the inorganic reducing agent. google.comwipo.int The reaction is typically carried out at elevated temperatures, for instance, between 75 °C and 80 °C under atmospheric pressure. google.com

Another approach involves the reaction of a halogenated aromatic compound with hydrogen sulfide (B99878) (H₂S). epo.org However, this method can lead to the formation of significant byproduct aromatic thioethers. epo.org The challenges associated with using thiophenol, the precursor to this compound, in scale-up procedures include its strong, unpleasant odor and its sensitivity to air, which can complicate handling and storage in an industrial setting. sci-hub.se Furthermore, this compound itself can exhibit poor solubility in certain organic solvents, which may limit the choice of reaction media and impact reaction rates. sci-hub.se

Recent applications have also demonstrated the use of this compound as a scalable initiator in polymerization reactions, such as the room-temperature copolymerization of methacrylates with elemental sulfur. nih.govrsc.orgacs.org These methods are noted for being simple and scalable, highlighting the compound's utility in producing advanced materials like high-refractive-index polymers. nih.govacs.orgresearchgate.net

The table below summarizes key parameters from a scalable synthetic process for thiophenol derivatives, where this compound is a key intermediate.

Table 1: Parameters for Scalable Synthesis of Thiophenol Derivatives via Aromatic Disulfide Reduction

Parameter Description Source(s)
Starting Material Aromatic Disulfide google.comwipo.int
Reducing Agent Sodium Bisulfite (NaHSO₃), typically a 20-35% aqueous solution google.comwipo.int
Solvent System Aqueous lower alcohol solution (e.g., ethanol, propanol) to increase solubility google.com
Reaction Temperature 75 °C to 80 °C google.com
Key Intermediate Metal salt of thiophenol derivative (e.g., this compound) google.com
Purification Step Extraction of unreacted disulfide impurities with an aromatic or halogenated hydrocarbon solvent google.com

| pH Adjustment | Neutralization with an inorganic acid (e.g., HCl) to a pH of 6.5 to 7.2 to yield the final thiophenol derivative | google.com |

Impurity Profiling

Controlling the impurity profile is critical for ensuring the quality and safety of this compound, particularly for applications in pharmaceuticals and advanced materials. googleapis.com The synthesis and handling of this compound can generate several characteristic impurities.

The most common impurities arise from side reactions or unreacted starting materials. Diphenyl disulfide is a frequently cited impurity. epo.orgsci-hub.se It can be present as an unreacted starting material when the synthesis begins with the reduction of disulfides, or it can form via the oxidation of thiophenol or this compound, especially when exposed to air. google.comsci-hub.se Processes have been designed to inhibit this reverse oxidation, for example, by utilizing the sulfur dioxide (SO₂) produced during the neutralization of excess sodium bisulfite. google.comwipo.int

Other significant impurities include aromatic thioethers, such as diphenyl sulfide, which are known byproducts in syntheses involving the reaction of halogenated aromatic compounds with hydrogen sulfide. epo.org In aqueous reaction media, hydrolysis products can also be formed. sci-hub.se During purification steps like distillation, thermal decomposition of impurities such as aryl disulfides can generate additional aryl mercaptans. google.com

The table below details common impurities encountered in the synthesis of this compound and its precursors, along with their typical origins.

Table 2: Common Impurities in this compound Synthesis and Their Origins

Impurity Chemical Name Origin Source(s)
Diphenyl disulfide (C₆H₅)₂S₂ Unreacted starting material (in disulfide reduction routes); Oxidation of thiophenol/thiophenolate. epo.orgsci-hub.se
Diphenyl sulfide (C₆H₅)₂S Byproduct in syntheses from halogenated aromatics and H₂S. epo.org
Unreacted Disulfides Ar-S-S-Ar Incomplete reduction of aromatic disulfide starting materials. google.com
Hydrolysis Products Varies Reaction with water present in the reaction medium. sci-hub.se

| Aryl Mercaptans | Ar-SH | Thermal decomposition of aryl disulfide impurities during purification (e.g., distillation). | google.com |

Analytical methods such as chromatography are essential for identifying and quantifying these impurities, ensuring that the final product meets the stringent purity requirements for its intended application. researchgate.net

Reaction Mechanisms and Mechanistic Investigations Involving Sodium Thiophenolate

Nucleophilic Substitution Reactions (SN2 Pathways)

Sodium thiophenolate, which provides the highly nucleophilic thiophenolate anion (PhS⁻), is a classic reagent in the study and application of bimolecular nucleophilic substitution (SN2) reactions. The SN2 mechanism is characterized by a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. almerja.comlibretexts.org This backside attack dictates the stereochemical outcome and is highly sensitive to the steric environment of the reaction center. almerja.comlibretexts.org

A hallmark of the SN2 reaction is the inversion of configuration at the reaction site, often referred to as a Walden inversion. khanacademy.orgspcmc.ac.in When this compound attacks a chiral electrophilic carbon, the resulting product will have the opposite stereochemistry. This stereospecificity is a direct consequence of the backside attack mechanism, where the nucleophile approaches from the side opposite the leaving group. libretexts.org

The rate of SN2 reactions is profoundly influenced by steric hindrance at the electrophilic carbon. libretexts.orgwordpress.com As the substitution on the carbon atom increases (from primary to secondary to tertiary), the accessibility for backside attack by the nucleophile decreases. Bulky groups around the reaction center impede the approach of the nucleophile, which destabilizes the crowded five-coordinate transition state, thereby increasing the activation energy and slowing the reaction rate. libretexts.org Consequently, this compound reacts fastest with primary substrates and significantly slower with secondary substrates, while tertiary substrates are generally unreactive via the SN2 pathway due to severe steric hindrance. libretexts.orgwordpress.com

The reaction of this compound with substituted cyclohexyl tosylates serves as a definitive example of the interplay between stereochemistry and steric effects in SN2 reactions. almerja.commsu.edu In studies using conformationally-locked 4-tert-butylcyclohexyl tosylates, the reactivity of axial versus equatorial isomers highlights these principles.

The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring into a specific chair conformation, placing the tosylate leaving group in either an axial or an equatorial position. almerja.com When treated with this compound, both the cis-isomer (axial tosylate) and the trans-isomer (equatorial tosylate) undergo an SN2 reaction with a complete inversion of configuration. almerja.comspcmc.ac.in This means the cis-isomer yields the trans-product, and the trans-isomer yields the cis-product. spcmc.ac.in

Crucially, the reaction rates for the two isomers are markedly different. The axial tosylate reacts approximately 30 to 31 times faster than its equatorial counterpart. almerja.comspcmc.ac.in This rate enhancement is attributed to steric factors; the substitution of the axial tosylate relieves the steric strain caused by 1,3-diaxial interactions with the syn-axial hydrogens. almerja.commsu.edu While steric hindrance to the nucleophile's approach exists for both isomers, the relief of ground-state steric crowding in the axial isomer facilitates its faster substitution. almerja.com

SubstrateLeaving Group PositionProductProduct StereochemistryRelative Reaction Rate
cis-4-tert-Butylcyclohexyl TosylateAxialtrans-4-tert-Butylphenyl-cyclohexylsulfideEquatorial~31
trans-4-tert-Butylcyclohexyl TosylateEquatorialcis-4-tert-Butylphenyl-cyclohexylsulfideAxial1

Stereochemical Outcomes and Steric Hindrance Effects

Anionic Copolymerization Mechanisms

This compound also functions as an effective initiator for the anionic copolymerization of elemental sulfur (S₈) with various methacrylate (B99206) monomers. acs.orgnih.gov This process allows for the synthesis of high-refractive-index polymers at room temperature, a significant improvement over methods requiring high temperatures. acs.orgnih.gov

In this polymerization method, this compound acts as a source of the thiophenolate anion (PhS⁻), which initiates the reaction. acs.orgnih.gov The process has been successfully applied to a variety of methacrylate monomers to create copolymers with high sulfur content. nih.govresearchgate.net The reaction's success has been demonstrated with several monomers, highlighting the versatility of this initiation system. researchgate.net

Monomer AbbreviationFull Monomer NamePolymerization Successful
MAMA2-Methyl-2-adamantyl MethacrylateYes
MMAMethyl MethacrylateYes
CHMACyclohexyl MethacrylateYes
PEMA2-Phenoxyethyl MethacrylateYes
PMAPhenyl MethacrylateYes
CHACyclohexyl AcrylateYes

Table based on research findings where this compound was used as an initiator. researchgate.net

The proposed mechanism for this copolymerization involves a multi-step anionic process. nih.gov

Initiation : The thiophenolate anion first reacts with a methacrylate monomer molecule, generating a carbanion. acs.orgnih.gov

Ring-Opening of Sulfur : This newly formed carbanion then attacks the S₈ ring, opening it to form a polysulfide anion species (e.g., -S₈⁻). acs.orgnih.govmdpi.com

Propagation : These polysulfide anions can then be captured by another monomer molecule, which regenerates the carbanion. acs.orgnih.gov This cycle of the carbanion opening another S₈ ring or the polysulfide anion attacking a monomer continues the polymer chain growth. nih.govresearchgate.net

This mechanism is supported by the observation that the reaction proceeds via an anionic pathway, as the addition of a radical scavenger like TEMPO does not inhibit the polymerization. nih.govresearchgate.net The process facilitates the incorporation of sulfur atoms, often in short polysulfide segments, into the polymer backbone. nih.govresearchgate.netresearchgate.net

The choice of solvent is critical for the success of the thiophenolate-initiated copolymerization. acs.orgnih.gov Research has shown a strong dependence on the solvent's properties for reaction efficiency. For instance, the polymerization fails to proceed in a non-polar solvent like toluene (B28343) but works well in a polar aprotic solvent such as dimethylformamide (DMF). nih.govresearchgate.net When the reaction is conducted in DMF, the system's color immediately turns dark red, indicating the formation of the reactive anionic species. acs.orgnih.gov

SolventOutcome of Polymerization
TolueneNo reaction
Tetrahydrofuran (B95107) (THF)No reaction
Dimethylformamide (DMF)Successful reaction

Table based on screening of solvents for the copolymerization of 2-methyl-2-adamantyl methacrylate and S₈. researchgate.net

The effectiveness of DMF is likely due to its ability to stabilize the charged anionic species involved in the polymerization. nih.gov Furthermore, it has been suggested that DMF may also facilitate the homolytic cleavage of S–S bonds within the polysulfide chain, further influencing the reaction mechanism. nih.gov This highlights that the solvent not only solubilizes the reactants but actively participates in the mechanistic pathway, promoting the formation and propagation of the polymer chains.

Formation of Polysulfide Anion Species

Radical Synthesis Approaches Initiated by Thiophenolate Anions

The thiophenolate anion, derived from this compound, serves as a potent initiator for radical synthesis, primarily through photochemically driven processes. Its ability to engage in single electron transfer (SET) makes it a valuable component in generating reactive radical intermediates.

The generation of thiyl radicals from thiophenolate anions is often achieved through photo-induced electron transfer (PET). This process is typically initiated by the formation of an electron donor-acceptor (EDA) complex between the electron-rich thiophenolate anion (the donor) and a suitable acceptor molecule. researchgate.netacs.org Upon irradiation with visible light, this complex can absorb energy, leading to an excited state that facilitates a single-electron transfer from the thiophenolate to the acceptor. This transfer results in the formation of a thiyl radical and a radical anion of the acceptor molecule. acs.org

A notable example involves the interaction of the thiophenolate anion with iodobenzene (B50100). researchgate.net Mechanistic studies, including UV-vis absorption spectroscopy, have confirmed the formation of a photo-active EDA complex. researchgate.netrsc.org The subsequent photo-excitation of this complex generates the aryl-thiyl radical, which can then participate in further chemical transformations. researchgate.net This method provides a catalyst-free pathway for radical generation under mild conditions. researchgate.net Similarly, EDA complexes can form between thiolates and aryl halides, driven by π-π interactions, which upon photoexcitation, produce a thiyl radical. acs.org

Computational studies, such as Density Functional Theory (DFT), have been employed to understand the electronic structure of these EDA complexes. Calculations of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) show that the electron transfer from the thiolate HOMO to the acceptor's LUMO is feasible upon irradiation. cam.ac.uk

Table 1: Examples of Photo-induced Thiyl Radical Generation

Electron DonorElectron AcceptorInitiation MethodKey IntermediateOutcomeReference(s)
Thiophenolate anionIodobenzeneVisible LightEDA ComplexAryl-thiyl radical generation researchgate.net
Thiophenolate anionAryl HalideVisible LightEDA ComplexThiyl radical generation acs.org
Thiophenolate anionIminium ionVisible LightCharge-Transfer Complexα-amino radical formation cam.ac.uk

The thiyl radicals generated from this compound via photo-induced processes are highly valuable in the formation of carbon-sulfur (C–S) bonds. These radical cross-coupling reactions offer an efficient and atom-economical alternative to traditional methods, often proceeding under mild, metal-free conditions. acs.orgccspublishing.org.cnfrontiersin.org

One significant application is the direct C–H sulfenylation of alkanes. acs.org In a system combining an EDA complex and hydrogen atom transfer (HAT), a thiyl radical is generated photochemically. Concurrently, an aryl radical, also formed from the EDA complex, abstracts a hydrogen atom from an alkane to create an alkyl radical. The subsequent coupling of the thiyl radical and the alkyl radical forms the desired C(sp³)–S bond. acs.org

Visible-light-promoted C–S cross-coupling reactions between thiols (or their corresponding thiolates) and aryl halides are also common. ccspublishing.org.cn In these reactions, a photocatalyst, excited by light, can oxidize the thiolate to a thiyl radical. ccspublishing.org.cn This radical can then engage in various coupling pathways. For instance, in dual catalytic systems involving a photoredox catalyst and a nickel catalyst, the photochemically generated thiyl radical can be integrated into a Ni-catalyzed cross-coupling cycle to form aryl thioethers. ccspublishing.org.cn In other metal-free approaches, the direct photo-excitation of an EDA complex between a thiolate and an aryl halide leads to the formation of a thiyl radical and an aryl radical, which then couple to form the C–S bond. acs.org

These photochemical strategies have been successfully applied to a wide range of substrates, including the synthesis of vinyl sulfides, 3-sulfenylated quinoxalin-2(1H)-ones, and various other sulfur-containing compounds, demonstrating broad functional group tolerance. ccspublishing.org.cn

Table 2: Selected Carbon-Sulfur Cross-Coupling Reactions Involving Photogenerated Thiyl Radicals

Reactant 1Reactant 2Reaction TypeKey StepsProduct TypeReference(s)
ThiolateAlkane/Aryl HalideC(sp³)–H SulfenylationEDA excitation, HAT, radical-radical couplingAlkyl Sulfide (B99878) acs.org
ThiophenolAlkyneThiol-yne CouplingPhotoexcited catalyst, thiyl radical addition to alkyneVinyl Sulfide ccspublishing.org.cn
ThiolQuinoxalin-2(1H)-oneC–H SulfenylationPhoto-oxidation, nucleophilic radical addition3-Sulfenylated Quinoxalinone ccspublishing.org.cn
Aryl ThiolAryl HalideC(sp²)–S CouplingDual photoredox/nickel catalysisDiaryl Thioether ccspublishing.org.cn

Photo-induced Electron Transfer and Thiyl Radical Generation

Theoretical and Computational Studies of Reaction Mechanisms

Computational chemistry, particularly DFT, provides indispensable tools for elucidating the complex reaction mechanisms involving this compound. These studies offer detailed insights into transition states, intermediate stabilities, and the non-covalent interactions that drive chemical reactivity.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving the thiophenolate anion. By locating and characterizing transition state (TS) structures, researchers can determine activation barriers and reaction pathways. rsc.orgescholarship.org

A prominent example is the study of the chemical reduction of trichloromethyl compounds by this compound. rsc.org DFT calculations, using functionals like BMK which are well-suited for kinetics, have been used to model the stepwise mechanism. rsc.org The calculations revealed the activation free energy for the initial nucleophilic attack of the thiophenolate on a chlorine atom to be relatively low (3.51 kcal mol⁻¹), forming a carbanion intermediate. rsc.org Subsequent steps, including Sₙ2 attacks by thiophenolate on the resulting dichloromethyl intermediate, were also modeled, with calculated activation free energies of 8.56 kcal mol⁻¹ and 6.57 kcal mol⁻¹, respectively. rsc.org These computational findings provide a detailed energy profile that explains the reaction's progression from starting material to final product. rsc.org

In other contexts, such as the Rauhut-Currier reaction catalyzed by thiolates, DFT calculations have identified the rate-determining step as the elimination of the thiol catalyst from a Michael addition product. escholarship.org Such studies are crucial for understanding and optimizing catalytic cycles.

The concept of a σ-hole is crucial for understanding the reactivity of certain atoms, particularly halogens. A σ-hole is a region of positive electrostatic potential located on an atom's surface, opposite to a covalent bond. rsc.orgrsc.orgpolimi.it This positive region can engage in attractive, non-covalent interactions with nucleophiles like the thiophenolate anion. rsc.org

The analysis of molecular electrostatic potential (ESP) surfaces is a powerful method to identify and quantify σ-holes. The maximum surface electrostatic potential (Vₛ,ₘₐₓ) is used as a descriptor for the strength of this positive region. rsc.orgrsc.org For instance, in the reaction between thiophenolate and trichloromethylpyrimidines, calculations showed the presence of significant σ-holes on the chlorine atoms, which act as a driving force for the initial nucleophilic attack by the negatively charged sulfur of the thiophenolate. rsc.org This interaction is a type of halogen bond. rsc.orgrsc.org The intensity of the σ-hole, and thus the reactivity, is influenced by the electron-withdrawing power of the group attached to the trichloromethyl moiety. rsc.org

Conversely, ESP calculations for a potential attack on the sulfur atom of a thioacetal intermediate showed no σ-hole, indicating that this sulfur atom behaves purely as a nucleophile. rsc.org This analysis helps to rationalize why certain reaction pathways are favored over others. rsc.org

Table 3: Calculated Electrostatic Potential Values in Thiophenolate Reactions

Molecule/AtomProperty CalculatedValue (kcal mol⁻¹)ImplicationReference(s)
Iodine in IodobenzeneVₛ,ₘₐₓ of σ-hole+14.33Facilitates halogen bonding with thiophenolate rsc.org
Aromatic Ring in IodobenzeneVₛ,ₘᵢₙ-18.53Indicates electron-rich region rsc.org
Sulfur in Thioacetal intermediateVₛ,ₘₐₓ-3.37No σ-hole; acts as a nucleophile rsc.org
Chlorine in TrichloromethylpyrimidineVₛ,ₘₐₓ of σ-holePositive (not specified)Driving force for nucleophilic attack by thiophenolate rsc.org

The reaction between this compound and compounds containing a trichloromethyl group attached to an electron-withdrawing moiety proceeds via an unusual mechanism involving chloronium abstraction. rsc.org This process is initiated by a halogen bond-type interaction where the nucleophilic sulfur atom of the thiophenolate attacks a chlorine atom of the CCl₃ group. rsc.org

DFT calculations support a stepwise mechanism where this attack is not a simple Sₙ2 substitution at carbon, but rather an abstraction of a "Cl⁺" equivalent. rsc.org This is driven by the electrophilic character of the chlorine atoms, enhanced by the presence of a σ-hole. rsc.org The initial step leads to the formation of a dichloromethyl carbanion and phenylsulfenyl chloride. rsc.org The high stability of the resulting carbanion, due to the adjacent electron-withdrawing group, is crucial for this pathway to be viable. rsc.org The phenylsulfenyl chloride formed is then rapidly consumed by excess thiophenolate to yield diphenyl disulfide. rsc.orged.ac.uk

This mechanism of chloronium-like abstraction, where a negatively charged sulfur atom attacks the chlorine, highlights a unique reactivity pattern for the thiophenolate anion, moving beyond its typical role as a soft nucleophile in Sₙ2 or SₙAr reactions. rsc.org The entire process, from the initial chloronium abstraction to subsequent Sₙ2 reactions that form the final sulfide product, has been mapped out using DFT, providing a comprehensive understanding of this complex transformation. rsc.org

Analysis of σ-holes and Electrostatic Potential

Degradation Pathways and By-product Formation

The decomposition of this compound can proceed through several pathways, primarily thermal degradation and hydrolysis, leading to the formation of specific by-products.

The thermal degradation of this compound has been identified as a plausible origin for dibenzothiophenes (DBTs) found in geological sources like coals and oils. mdpi.com Studies conducted at various temperatures have shown that the thermal treatment of this compound yields DBTs, along with other major products such as benzene (B151609), diphenyl sulfide, and diphenyl disulfide. mdpi.comresearchgate.net

The proposed mechanism for this transformation begins with the homolysis of an aromatic carbon-hydrogen (Ar-H) bond, which generates an aryl radical and a hydrogen radical. mdpi.comresearchgate.net This initial step is supported by the detection of benzene among the degradation products. mdpi.comresearchgate.net The subsequent steps involve hydroarylation followed by the elimination of sodium hydrosulfide (B80085) (NaSH) or cyclization reactions, which ultimately lead to the formation of dibenzothiophene (B1670422) and its derivatives. mdpi.com

Thermogravimetric analysis reveals that this compound degrades at a lower temperature than its oxygen analog, sodium phenolate (B1203915), suggesting that dibenzothiophenes might form more readily from thiophenolate than dibenzofurans do from phenolate under thermal stress. mdpi.com The process is considered geochemically feasible, providing a straightforward chemical pathway from a common precursor to a variety of polycyclic aromatic sulfur heterocyclics (PASHs). mdpi.comresearchgate.net

The thermal degradation process is summarized in the table below:

PrecursorMajor ProductsKey Intermediates
This compoundDibenzothiophenes (DBTs), Benzene, Diphenyl sulfideAryl radicals
Sodium PhenolateDibenzofurans (DBFs)Aryl radicals

This table compares the thermal degradation products of this compound and sodium phenolate.

Even at relatively low temperatures of 220–225 °C, prolonged heating of this compound results in the significant formation of DBT. mdpi.com This observation supports the theory that the transformation of thiophenolate to DBTs is a chemically simple and geochemically plausible process. mdpi.com

Under certain reaction conditions, this compound can be unstable and undergo hydrolysis, leading to the formation of thiophenol and subsequently diphenyl disulfide. sci-hub.se This instability, particularly in the presence of water, can impact its effectiveness as a nucleophile in organic synthesis.

For instance, in attempts to use this compound as a nucleophile in the synthesis of a key intermediate for a pharmaceutical compound, its poor solubility in organic solvents and instability were significant challenges. sci-hub.se Even under a nitrogen atmosphere, the reaction of this compound led to the formation of a hydrolysis product and diphenyl disulfide, especially at elevated temperatures. sci-hub.se The proposed mechanism for this involves the hydrolysis of this compound to thiophenol, which is then oxidized to diphenyl disulfide. sci-hub.sewikipedia.org The presence of oxygen, even in trace amounts, can facilitate this oxidation. wikipedia.org

Efforts to mitigate these side reactions have included using alternative sulfur sources like diphenyl disulfide, which was found to be a more stable and effective reagent for the desired transformation, avoiding the issues of handling smelly and air-sensitive thiophenol. sci-hub.se The formation of diphenyl disulfide as a by-product is a common issue in reactions involving thiophenolates, and its presence can complicate product purification. sci-hub.segoogle.com

Catalytic Applications of Sodium Thiophenolate

Sodium Thiophenolate as an Initiator in Polymerization

Recent research has highlighted the efficacy of this compound as an initiator in the anionic copolymerization of elemental sulfur (S₈) with vinyl monomers. acs.orgnih.gov This method provides a novel pathway for synthesizing sulfur-containing polymers with tailored properties at ambient temperatures, a significant advantage over traditional methods that often require high temperatures of over 160 °C. acs.orgnih.gov

Synthesis of High-Refractive-Index Polymers for Lithography

This compound is employed as an initiator for the copolymerization of methacrylates and elemental sulfur at room temperature to produce high-refractive-index polymers (HRIPs). acs.orgnih.gov These materials are particularly valuable in the microelectronics industry for applications such as 193 nm photoresists. acs.orgnih.gov The incorporation of sulfur into the polymethacrylate (B1205211) matrix significantly increases the refractive index (RI) of the resulting polymer. acs.orgnih.govresearchgate.net For instance, while a homopolymer of poly(methacryloyloxy)ethyl-adamantyl ether (PMAMA) exhibits a typical RI of 1.49, introducing sulfur can elevate this value to as high as 1.72. acs.orgnih.gov

This synthetic strategy allows for the creation of polymers that not only have a high refractive index but also maintain high transparency, with over 90% transmittance in the visible light region. acs.orgnih.govresearchgate.net When combined with a photoacid generator (PAG), these sulfur-containing polymers can function as high-RI photoresists, demonstrating excellent patterning capabilities suitable for lithography applications. acs.orgresearchgate.net The process is scalable, indicating significant potential for manufacturing advanced optical materials. acs.orgnih.gov

Table 1: Refractive Index of Sulfur-Containing Polymers

PolymerSulfur Content (%)Refractive Index (at 632.8 nm)
Homopolymer (PMAMA)01.49
P(MAMA200-S20)22.91.59
P(MAMA100-S20)25.71.60
P(MAMA40-S20)34.21.62
Data sourced from studies on this compound initiated polymerization of methacrylate (B99206) with sulfur. acs.orgnih.gov

Control of Sulfur Content in Polymer Matrices

A key advantage of using this compound as an initiator is the ability to control the sulfur content in the resulting polymer by adjusting the feed ratio of the methacrylate monomer to elemental sulfur. acs.orgnih.gov This control allows for the fine-tuning of the polymer's properties, including its refractive index and glass transition temperature (Tg). acs.org As the monomer-to-sulfur feed ratio increases, the sulfur content in the polymer decreases. acs.orgnih.gov For example, increasing the monomer ratio from 1:1 to 5:1 reduces the sulfur content from over 34% to 25.7%. acs.orgnih.gov

This adjustment also influences the polymer's molecular weight and the length of the polysulfide chains. acs.org Gel permeation chromatography (GPC) has shown that as the feed ratio of monomer to sulfur increases from 1:1 to 10:1, the molecular weight (Mn) of the polymers rises from 4.5 to 9.5 kg/mol . acs.orgnih.gov Raman spectroscopy analysis indicates that an excess of the monomer leads to a shortening of the polysulfide chains within the polymer matrix. acs.orgresearchgate.net

Table 2: Effect of Monomer/Sulfur Feed Ratio on Polymer Properties

Monomer/Sulfur Feed RatioSulfur Content (%)Molecular Weight (Mn, kg/mol)
1:134.24.5
2:134.55.5
5:125.78.5
10:122.99.5
Data illustrating the relationship between feed ratio, sulfur content, and molecular weight in polymers synthesized using this compound as an initiator. acs.orgnih.gov

Role in Metal-Catalyzed Cross-Coupling Reactions

This compound is a crucial sulfur source in various metal-catalyzed cross-coupling reactions, which are fundamental for synthesizing aryl sulfides. These compounds are significant structural motifs in pharmaceuticals and materials science. nsf.govfrontiersin.org

Ni-Catalyzed C-S Cross-Coupling

In the field of nickel-catalyzed cross-coupling, this compound can be used directly as a substrate to react with aryl bromides. rsc.org Research has demonstrated that the reaction between this compound and an aryl bromide in the presence of a nickel catalyst can produce the corresponding biaryl product. rsc.org This transformation proceeds through an unusual C–S bond cleavage, where a Ni(0) species, formed in situ, undergoes oxidative addition into the C–S bond of the thiophenolate. rsc.org This forms a reactive arylnickel(II) intermediate, which then participates in the cross-coupling cycle. rsc.org While many Ni-catalyzed methods focus on coupling thiols with aryl halides, the direct use of this compound highlights its utility in these reductive coupling processes. rsc.orgorganic-chemistry.org

Copper/Calix[n]arene Catalysis in C-S Coupling

Copper(I) complexes confined within calix[n]arene derivatives have been developed as effective catalysts for C–S cross-coupling reactions. researchgate.netresearchgate.netrsc.orgrsc.org In this system, a Cu(I) complex hosted within a phenanthroline-containing calix scispace.comarene acts as a nanoreactor to catalyze the coupling between aryl halides and this compound. researchgate.netresearchgate.netrsc.org The reactions are typically conducted in toluene (B28343) at 110°C, yielding aryl thioethers in moderate to excellent yields (70% to 95%). researchgate.netresearchgate.net

The calixarene (B151959) ligand creates a confined environment around the metal center, which can enhance catalytic activity and influence substrate selectivity compared to molecular catalysts. rsc.orgrsc.org This supramolecular approach allows for the isolation of a mono-thiophenolate species, which can then react stoichiometrically with an aryl halide to produce the aryl thioether quantitatively. researchgate.net

Substrate Scope and Functional Group Tolerance in Catalytic Processes

Nickel-catalyzed C–S cross-coupling reactions generally exhibit broad substrate scope and good functional group tolerance. nsf.govorganic-chemistry.org These systems can accommodate electronically and sterically diverse thiols and aryl electrophiles. nsf.gov Functional groups such as methoxy (B1213986) (OMe), chloro (Cl), bromo (Br), cyano (CN), nitro (NO₂), and trifluoromethyl (CF₃) are often well-tolerated. researchgate.netscispace.com Specifically, Ni-catalyzed systems have shown compatibility with alkenes, protected alkynes, esters, acetals, amines, imides, and various heterocycles. scispace.com This wide tolerance makes the methodology applicable to the late-stage functionalization of complex molecules like pharmaceuticals. nsf.gov

Similarly, copper-catalyzed systems, including the Cu/Calix scispace.comarene nanoreactor, also show good functional group tolerance, allowing for the synthesis of a variety of aryl thioethers. researchgate.netresearchgate.net The choice of catalyst, whether nickel- or copper-based, can be tailored to the specific substrates and desired functional group compatibility for the C-S bond formation. organic-chemistry.orgcsic.es

Solvent-Catalyzed Reactions and Deep Eutectic Solvents (DESs)

Deep eutectic solvents (DESs) have emerged as environmentally friendly and sustainable media for a variety of organic transformations. researchgate.netscielo.br These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, offer unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds. scielo.brresearchgate.net In some cases, the DES itself can act as a catalyst, often through hydrogen bond catalysis, facilitating reactions and increasing their rates. scielo.bracademie-sciences.fr

The application of DESs in C-S bond-forming reactions has been a subject of interest. researchgate.net Research has demonstrated that DESs can serve as effective media for sulfenylation reactions, where a sulfenyl group (RS-) is introduced into a molecule. researchgate.netacademie-sciences.fr These green and non-polluting solvents provide an alternative to traditional volatile organic compounds. researchgate.net

Sulfenylation Reactions in DESs

This compound has been utilized as a nucleophilic reagent in α-sulfenylation reactions carried out in deep eutectic solvents. academie-sciences.fr One notable study explored the reaction of α-chloro oximes with this compound in a DES composed of choline (B1196258) chloride and urea. academie-sciences.fr This reaction proceeds via a solvent-catalyzed umpolung (polarity reversal) mechanism, where the DES facilitates the nucleophilic addition of the thiolate ion to an in situ-generated nitrosoalkene intermediate. researchgate.netacademie-sciences.fr

The research demonstrated that the DES not only acts as the reaction medium but also plays a catalytic role. academie-sciences.fr The use of DESs in these transformations offers a clean and high-yielding protocol that avoids the need for conventional organic solvents. researchgate.net

Table 1: α-Sulfenylation of α-Chloro Oxime with this compound in DES academie-sciences.fr

EntryReactant (α-chloro oxime)BaseSolvent/CatalystYield (%)
11aNaHCO₃Choline chloride/urea DESHigh
21a-Choline chloride/urea DESNo Reaction

Reaction conditions: α-chloro oxime (1.0 mmol), base (1.1 mmol), this compound (2.0 mmol); DES mixture: 1.5 g per 1.0 mmol of 1a. academie-sciences.fr

Hydrogen Bond Catalysis in Organic Transformations

The catalytic activity of deep eutectic solvents is often attributed to their ability to act as hydrogen bond donors. academie-sciences.fr This hydrogen bond catalysis has been shown to increase reaction rates in various organic transformations, including conjugate addition reactions. academie-sciences.fr The components of the DES, such as choline chloride, can form hydrogen bonds with reactants, thereby activating them towards nucleophilic attack. researchgate.netacs.org

In the context of reactions involving thiolates, such as this compound, the solvent's ability to engage in hydrogen bonding can enhance the nucleophilicity of the thiolate anion. acs.org While specific studies detailing this compound as a direct hydrogen bond catalyst in DESs are limited, the principle of hydrogen bond donation from the DES to activate substrates is a key factor in its catalytic utility in sulfenylation and other related reactions. academie-sciences.fracs.org The "noninnocent" nature of DESs, where they participate directly in the reaction mechanism through hydrogen bonding, is a crucial aspect of their application as sustainable media and catalysts. academie-sciences.fr

Coordination Chemistry of Thiophenolate Complexes

Synthesis and Structural Characterization of Metal Thiophenolate Complexes

The synthesis of metal thiophenolate complexes often involves the reaction of a metal precursor with sodium thiophenolate or thiophenol itself. The resulting complexes exhibit a range of coordination geometries and nuclearities, which are typically elucidated using techniques such as X-ray crystallography and various spectroscopic methods.

Cyclometalated platinum(II) complexes containing thiophenolate ligands have been synthesized and characterized, showing interesting photophysical and biological properties. A common synthetic route involves the reaction of a cyclometalated platinum(II) chloride precursor with a thiolate reagent. researchgate.net For instance, the complex [Pt(ppy)(DMSO)Cl], where ppy is 2-phenylpyridinate, reacts with 2-(diphenylphosphino)pyridine (PPh₂py) to yield [Pt(ppy)(PPh₂py-k¹P)(Cl)]. researchgate.net Subsequent treatment of this chloride complex with this compound results in the displacement of the chloride ligand to form the corresponding thiophenolate complex, [Pt(ppy)(PPh₂py-k¹P)(SPh)]. researchgate.net

Similarly, cyclometalated 6-phenyl-4-(p-R-phenyl)-2,2′-bipyridyl (C^N^N) platinum(II) chloro complexes react with this compound to yield the corresponding thiophenolate complexes in good yields. acs.org These complexes exhibit interesting electronic spectra with two distinct absorption bands. acs.org X-ray crystallography studies on related structures confirm the coordination of the thiophenolate ligand to the platinum center. acs.org The synthesis and characterization of various mononuclear and binuclear cyclometalated platinum(II) complexes have been explored to study their potential for d⁸-d⁸ and ligand-ligand interactions. acs.org

Table 1: Examples of Synthesized Cyclometalated Platinum(II) Thiophenolate Complexes
Precursor ComplexThiolate ReagentProduct ComplexReference
[Pt(ppy)(PPh₂py-k¹P)(Cl)]Thiophenol (HSPh)[Pt(ppy)(PPh₂py-k¹P)(SPh)] researchgate.net
[Pt(C^N^N)Cl] (R = Me)This compound (NaSPh)[Pt(C^N^N)(SPh)] (R = Me) acs.org
[Pt(C^N^N)Cl] (R = COOMe)This compound (NaSPh)[Pt(C^N^N)(SPh)] (R = COOMe) acs.org

Homoleptic arylthiolate titanium(IV) complexes, where the titanium center is exclusively coordinated by arylthiolate ligands, have been successfully synthesized. A key example is the formation of the [Ti(SPh)₆]²⁻ complex. This is achieved through the reaction of titanium tetrachloride (TiCl₄) with six equivalents of this compound (NaSPh) in the presence of a suitable cation like tetraethylammonium (B1195904) (Et₄N⁺). capes.gov.br

The structural determination of the tetraethylammonium salt, [Et₄N]₂[Ti(SPh)₆], by single-crystal X-ray crystallography revealed an octahedral coordination geometry around the titanium ion. capes.gov.br The central titanium atom is located on a crystallographic inversion center, resulting in a regular octahedron. capes.gov.br Spectroscopic characterization supports this structure. The infrared (IR) spectrum shows characteristic Ti-S bond stretching vibrations for the thiophenolate ligands at 480 and 430 cm⁻¹. capes.gov.br The ¹H NMR spectrum in deuterated acetonitrile (B52724) displays the expected resonances for the Et₄N⁺ cation and the thiophenolate ligands, consistent with the solid-state structure. capes.gov.br Other studies have explored the synthesis of different titanium(IV) thiolate compounds, such as those derived from pentafluorothiophenol, which can result in five-coordinate homoleptic sulfur-bonded titanium complexes. rsc.org Additionally, homoleptic titanium(IV) complexes with other types of ligands, like O^N^O Schiff bases and [ONON] diaminobis(phenolato) ligands, have also been developed and characterized. nih.govrsc.orgnih.gov

Table 2: Spectroscopic Data for [Et₄N]₂[Ti(SPh)₆]
Spectroscopic TechniqueObserved FeaturesReference
Infrared (IR) SpectroscopyTi-S stretching vibrations at 480 and 430 cm⁻¹ capes.gov.br
¹H NMR Spectroscopy (in CD₃CN)Resonance peaks for Et₄N⁺ and six thiophenolate ligands capes.gov.br

To create molecular cerium(III) complexes capable of emitting red light, researchers have utilized azolyl-substituted thiophenolate ligands. rsc.orgrsc.org The synthesis of these complexes is achieved by reacting Ce[N(SiMe₃)₂]₃ with the corresponding thiophenols, such as 2-(2'-mercaptophenyl)benzimidazole (H(NSN)), 2-(2'-mercaptophenyl)benzoxazole (H(OSN)), and 2-(2'-mercaptophenyl)benzothiazole (H(SSN)), in a dimethoxyethane (DME) medium. rsc.orgrsc.orgresearchgate.net

The resulting complexes, isolated as air-sensitive powders, were characterized by X-ray analysis for the benzimidazolate (Ce(NSN)₃(DME)) and benzothiazolate (Ce(SSN)₃(DME)) derivatives. rsc.orgrsc.orgresearchgate.net The crystal structures show that the cerium ion is coordinated by three anionic thiophenolate ligands and one molecule of DME. rsc.orgrsc.orgresearchgate.net The lanthanum analogue, La(OSN)₃(DME), was also synthesized and structurally characterized for comparison. rsc.orgresearchgate.net

Table 3: Synthesized Cerium(III) and Lanthanum(III) Thiophenolate Complexes
ComplexThiophenol LigandMetal PrecursorReference
Ce(NSN)₃(DME)2-(2'-mercaptophenyl)benzimidazole (H(NSN))Ce[N(SiMe₃)₂]₃ rsc.orgresearchgate.net
Ce(OSN)₃(DME)2-(2'-mercaptophenyl)benzoxazole (H(OSN))Ce[N(SiMe₃)₂]₃ rsc.orgresearchgate.net
Ce(SSN)₃(DME)2-(2'-mercaptophenyl)benzothiazole (H(SSN))Ce[N(SiMe₃)₂]₃ rsc.orgresearchgate.net
La(OSN)₃(DME)2-(2'-mercaptophenyl)benzoxazole (H(OSN))La[N(SiMe₃)₂]₃ rsc.orgresearchgate.net

The coordination environment of the sodium cation in thiophenolate adducts is crucial for understanding their structure and reactivity. In the adduct this compound N,N,N′,N′-tetramethylethylenediamine (Na⁺·C₆H₅S⁻·C₆H₁₆N₂), the sodium ions form infinite chains. researchgate.net X-ray diffraction analysis shows that each sodium cation is coordinated by three sulfur atoms from different thiophenolate ligands and two nitrogen atoms from a single tetramethylethylenediamine molecule. researchgate.net This creates a "lipophilically wrapped" chain structure. researchgate.net

In another example, the reaction of (POCOP)Rh(H)(SPh) with a sodium source leads to the formation of a sodium-thiolate adduct, (POCOP)Rh(NaSPh). researchgate.net The solid-state structure of this adduct reveals that the sodium ion interacts not only with the sulfur atom but also with the rhodium center and an aryl carbon of the pincer ligand framework. researchgate.net

Cerium(III) Complexes with Azolyl-substituted Thiophenolate Ligands

Metal-Mediated Cleavage of E-S Bonds in Ligands

Thiophenolate-containing ligands that also possess other donor atoms can undergo interesting transformations upon coordination to a metal center. Specifically, ligands such as phenylthio(diphenyl)phosphine (Ph₂P(SPh)) and phenylthio(diphenyl)arsine (Ph₂As(SPh)), which contain a direct E-S bond (where E is P or As), are susceptible to metal-mediated bond cleavage. mjcce.org.mkresearchgate.net

When these ligands react with various metal carbonyls, the E-S bond can be broken. mjcce.org.mkresearchgate.net This process leads to the formation of a variety of sulfur- and phosphorus- or arsenic-containing metallacycles. mjcce.org.mkresearchgate.net The cleavage of these bonds is a key step in the assembly of these cyclic structures. The heterotopic ligand 1-Ph₂AsSC₆H₄-2-PPh₂, which incorporates P, S, and As donor atoms, has been synthesized to study the effect of a phosphine (B1218219) group in the ortho position on the cleavage of the As-S bond. mjcce.org.mkresearchgate.net This area of research is significant for understanding fundamental bond activation processes mediated by transition metals. rsc.orgacs.org

Applications of Metal Thiophenolate Complexes in Materials Science and Sensing

Metal thiophenolate complexes have emerged as promising candidates for various applications in materials science and chemical sensing due to their unique electronic and photophysical properties.

In materials science, cerium(III) complexes with azolyl-substituted thiophenolate ligands, such as Ce(SSN)₃(DME) and Ce(OSN)₃(DME), exhibit broad-band photoluminescence in the solid state, with emission peaking at around 620 nm. rsc.orgrsc.orgresearchgate.net This red emission suggests potential applications in the development of light-emitting materials. rsc.orgrsc.org Similarly, certain cyclometalated platinum(II) complexes are being investigated as efficient emitters for organic light-emitting diodes (OLEDs). orcid.orgrsc.org The broader field of metal complexes is integral to materials chemistry, where they serve as catalysts and as precursors for synthesizing nanoparticles. frontiersin.orgmdpi.com

In the realm of chemical sensing, thiophenolate-containing complexes are being designed as chemosensors. For example, ruthenium(II) complex-based probes have been developed for the sensitive and selective detection of thiophenol. nih.govrsc.org One such probe demonstrated a 36-fold phosphorescence enhancement upon reacting with thiophenol, with a low detection limit of approximately 30 nM. rsc.org This response is based on the thiol-induced cleavage of a sulfonamide linkage. rsc.org Multifunctional zinc and cadmium complexes incorporating thiophenol have also shown utility in fluorescence sensing applications. google.com The design of Schiff base complexes is another active area of research for the colorimetric and fluorescent detection of various metal ions. researchgate.netrsc.org

Table 4: Compound Names Mentioned in the Article
Compound NameAbbreviation / Formula
This compoundNaSPh / C₆H₅SNa
ThiophenolHSPh / C₆H₅SH
2-Phenylpyridinateppy
2-(Diphenylphosphino)pyridinePPh₂py
Titanium tetrachlorideTiCl₄
TetraethylammoniumEt₄N⁺
2-(2'-mercaptophenyl)benzimidazoleH(NSN)
2-(2'-mercaptophenyl)benzoxazoleH(OSN)
2-(2'-mercaptophenyl)benzothiazoleH(SSN)
DimethoxyethaneDME
N,N,N′,N′-tetramethylethylenediamineTMEDA / C₆H₁₆N₂
Phenylthio(diphenyl)phosphinePh₂P(SPh)
Phenylthio(diphenyl)arsinePh₂As(SPh)

Applications of Sodium Thiophenolate in Organic Synthesis Beyond Polymerization

Synthesis of Sulfur-Containing Organic Compounds

Sodium thiophenolate serves as a key reagent for introducing the thiophenyl group into diverse organic frameworks. Its utility stems from the high nucleophilicity of the thiophenolate anion, which readily participates in substitution and addition reactions.

Corannulene (B50411) Derivatives with Thiophenylthio Moieties

This compound is instrumental in the synthesis of corannulene derivatives featuring thiophenylthio groups. These bowl-shaped polycyclic aromatic hydrocarbons, when functionalized with sulfur-containing substituents, exhibit interesting electronic and self-assembly properties. The synthesis typically involves the nucleophilic substitution of halogenated corannulenes with this compound. For instance, reacting halogenated corannulene derivatives with thiophenol in the presence of a base like sodium hydride generates the corresponding (phenylthio)n-corannulenes. scielo.br This direct substitution method has been successfully used to prepare a series of these compounds. scielo.br

Research has shown that this reaction can be carried out by adding thiophenol and sodium hydride to a solution containing the halogenated corannulene derivative in a solvent like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). scielo.br The reaction mixture is heated to facilitate the substitution. scielo.br This method has been applied to synthesize various derivatives, including 1,3,5,7,9-pentakis(4-methoxyphenylthio)corannulene and 1,3,6,8-tetrakis(4-methoxyphenylthio)corannulene. lookchem.com The number and position of the thiophenylthio groups can be controlled by the starting halogenated corannulene. scielo.br The introduction of these moieties significantly influences the electronic properties, such as the HOMO-LUMO gap, of the corannulene core. scielo.br

Starting MaterialReagentsProductReference
Halogenated CorannuleneThis compound, Sodium Hydride, DMI(Phenylthio)n-corannulene scielo.br
PentachlorocorannuleneThiophenol, Sodium borohydrideAmphiphilic Corannulene Derivatives nih.gov

Unsymmetrical Hexasubstituted Benzenes Bearing Alternate Heteroatoms

This compound plays a crucial role in the synthesis of unsymmetrical hexasubstituted benzenes that contain alternating heteroatoms like oxygen, sulfur, and selenium. lookchem.com A synthetic route has been developed for compounds with the general formula [1,3,5-(RSeCH2)3-2,4,6-(R′ECH2)3C6], where E can be sulfur. lookchem.com This demonstrates the utility of this compound in creating complex, sterically crowded aromatic systems with specific arrangements of different functional groups.

Thioethers from Sulfonyl Chlorides and Sulfonyl Hydrazides

This compound is a valuable reagent in the synthesis of thioethers from sulfonyl chlorides and sulfonyl hydrazides. The formation of a carbon-sulfur bond is a significant transformation in organic synthesis, and sulfonyl chlorides are readily available starting materials. researchgate.net While the direct reaction of sulfonyl chlorides with this compound can be challenging for producing unsymmetrical thioethers, various methods have been developed to facilitate this conversion. researchgate.net

One approach involves the deoxygenation of sulfonyl chlorides mediated by phosphines, where a transient intermediate is trapped by a nucleophile like a thiol. researchgate.net Another strategy focuses on the reductive coupling of sulfonyl hydrazides. researchgate.net

Starting MaterialReagentProductReference
Sulfonyl ChloridesThis compoundThioethers researchgate.net
Sulfonyl HydrazidesThis compoundThioethers researchgate.net

Alpha-Sulfenylated Adducts

This compound is utilized in the synthesis of α-sulfenylated compounds, which are valuable intermediates in organic synthesis. One method involves the deaminative coupling of α-aminoesters and α-aminoacetonitriles with thiols. researchgate.netresearchgate.net In this process, the α-amino compounds form diazo compounds in situ, which then undergo a transition-metal-free S-H bond insertion reaction with thiophenol derivatives. researchgate.netresearchgate.net This reaction provides access to α-thioaryl esters and nitriles in moderate to good yields under mild conditions. researchgate.net

Thioaryl Esters and Nitriles

This compound is employed in the synthesis of thioaryl esters and nitriles. A strategy for synthesizing α-thioaryl esters and nitriles involves the deaminative coupling of α-aminoesters and α-aminoacetonitriles with thiols. researchgate.netresearchgate.net This method proceeds through the in situ formation of diazo compounds from the α-amino substrates, followed by a transition-metal-free S-H bond insertion reaction with thiophenol derivatives. researchgate.netresearchgate.net The reaction is generally efficient and offers good yields of the corresponding thioethers. researchgate.net

Another approach to thioesters involves the reaction of N-acylbenzotriazoles with thiophenol under mild conditions. organic-chemistry.org This method has been shown to be effective for a variety of thiols, including thiophenol, and provides good yields of the corresponding thioesters. organic-chemistry.org

Starting MaterialReagentProductReference
α-AminoestersThis compound, NaNO2α-Thioaryl esters researchgate.netresearchgate.net
α-AminoacetonitrilesThis compound, NaNO2α-Thioaryl nitriles researchgate.netresearchgate.net
N-AcylbenzotriazolesThiophenolThioaryl Esters organic-chemistry.org

Indandione Derivatives

This compound is used in the synthesis of sulfur-containing derivatives of 1,3-indandione. The reaction of 2-bromo-1,3-indandione with this compound leads to the formation of 2,2-bis(phenylthio)-1,3-indandione and diphenyl disulfide. chemicalpapers.com

When ethyl 2-bromo-1,3-indandione-2-carboxylate is treated with this compound in aqueous ethanol, 2-phenylthio-1,3-indandione is produced. chemicalpapers.com In anhydrous benzene (B151609), the reaction yields ethyl 2-phenylthio-1,3-indandione-2-carboxylate. chemicalpapers.com

Starting MaterialReagentSolventProduct(s)Reference
2-Bromo-1,3-indandioneThis compoundNot specified2,2-Bis(phenylthio)-1,3-indandione, Diphenyl disulfide chemicalpapers.com
Ethyl 2-bromo-1,3-indandione-2-carboxylateThis compoundAqueous Ethanol2-Phenylthio-1,3-indandione chemicalpapers.com
Ethyl 2-bromo-1,3-indandione-2-carboxylateThis compoundAnhydrous BenzeneEthyl 2-phenylthio-1,3-indandione-2-carboxylate chemicalpapers.com

Role in Drug Development and Therapeutics

This compound serves as a critical reagent in the chemical synthesis of complex biomolecules with therapeutic potential. Its application is particularly notable in the development of cyclotides, a class of microproteins with a unique cyclic cystine-knot structure that imparts exceptional stability, making them promising scaffolds for drug design.

Synthesis of MCoTI-I and MCoTI-II Cyclotides

This compound is instrumental in the total chemical synthesis of Momordica cochinchinensis trypsin inhibitor I (MCoTI-I) and II (MCoTI-II). lookchem.comscientificlabs.ie These naturally occurring peptides are potent trypsin inhibitors and are considered valuable frameworks for engineering new therapeutic agents. uq.edu.aufrontiersin.org Their rigid and stable structure, conferred by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, makes them robust scaffolds for drug development. researchgate.net

The synthesis of MCoTI cyclotides is a multi-step process that typically relies on Fmoc-based solid-phase peptide synthesis (SPPS). nih.govresearchgate.net A crucial step in this synthetic pathway is the generation of a linear peptide precursor with a C-terminal thioester group. This thioester is essential for the subsequent intramolecular native chemical ligation (NCL) reaction that forms the cyclic peptide backbone. nih.gov

This is where this compound plays its pivotal role. In the synthesis of MCoTI-I and its analogues, the linear peptide is assembled on a sulfonamide resin. nih.govnih.gov To release the synthesized peptide from this solid support and simultaneously introduce the required C-terminal thioester, the resin is treated with a thiol reagent, such as ethyl mercaptoacetate (B1236969) or ethyl 3-mercaptopropionate, in the presence of a catalytic amount of this compound. nih.govresearchgate.netnih.gov

The reaction involves the activation of the sulfonamide linker, followed by nucleophilic attack by the thiol. This compound acts as a catalyst in this thiolytic cleavage process, facilitating the efficient formation of the peptide α-thioester. nih.govresearchgate.netnih.gov Following cleavage, the protecting groups on the amino acid side chains are removed, and the linear peptide thioester is purified. nih.gov This precursor then undergoes a one-pot cyclization and oxidative folding reaction, often in a buffer solution containing a redox agent like reduced glutathione (B108866) (GSH), to yield the correctly folded, bioactive cyclotide. nih.govnih.gov

The specific conditions for the cleavage step can vary slightly between different synthetic protocols, but consistently involve this compound as a key catalyst.

Table 1: Representative Conditions for this compound-Catalyzed Cleavage in MCoTI Synthesis

ParameterCondition 1 nih.govCondition 2 researchgate.netCondition 3 nih.gov
Peptide Target MCoTI-IMCoTI-I / MCoTI-II AnaloguesMCoTI-I Analogues
Solid Support Sulfonamide ResinSulfamylbutyryl AM ResinSulfonamide Resin
Thiol Reagent Ethyl Mercaptoacetate (HSCH₂CH₂CO₂Et)Ethyl 3-mercaptopropionateEthyl Mercaptoacetate (HSCH₂CH₂CO₂Et)
Catalyst This compound (NaSPh)This compound (NaSPh)This compound (NaSPh)
Solvent System Dimethylformamide (DMF):Dichloromethane (DCM) (3:4 v/v)Dimethylformamide (DMF)Dimethylformamide (DMF):Dichloromethane (DCM) (1:2 v/v)
Reaction Time 24 hours16 hours24 hours

Advanced Analytical and Spectroscopic Studies of Sodium Thiophenolate Systems

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for investigating the properties of sodium thiophenolate systems. Techniques such as Nuclear Magnetic Resonance (NMR), UV-Visible, Infrared (IR), and Raman spectroscopy offer detailed information on molecular structure, electronic transitions, and vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of polymers. eurekaselect.comresearchgate.net In the context of polymers synthesized using this compound as an initiator, NMR provides direct evidence of the polymerization process and the final structure of the macromolecules. High-resolution NMR can identify monomer units, elucidate polymer tacticity, and determine copolymer composition. eurekaselect.com

A notable application is in the characterization of high-refractive-index polymers created by the this compound-initiated copolymerization of methacrylates with elemental sulfur (S₈). nih.gov Proton NMR (¹H NMR) is particularly effective in confirming the reaction's success and revealing key structural features of the resulting polymer. nih.gov

Research Findings:

In the ¹H NMR analysis of a methacrylate-sulfur copolymer, P(MAMA₂₀-S₂₀), synthesized with a feed ratio of [monomer]/[S₈]/[PhSNa] = 20:20:1, significant spectral changes were observed when compared to the spectrum of the original monomer. nih.gov The characteristic peaks corresponding to the double bonds of the methacrylate (B99206) monomer, typically found at 5.5 and 6.0 ppm, were absent in the polymer's spectrum. nih.gov This disappearance confirms that the monomer's vinyl group participated in the polymerization. Concurrently, new broad peaks emerged in the region of 3.0–4.0 ppm. These peaks are attributed to the protons located on the carbon atoms adjacent to the polysulfide segments (–Sₓ–) within the polymer backbone, providing clear evidence of sulfur incorporation. nih.gov

The proposed mechanism involves the this compound initiating the reaction by reacting with the monomer to produce a carbon anion. acs.org This anion can then open the S₈ ring, leading to polysulfide anion species that propagate the polymerization. acs.org

¹H NMR Spectral Data for Methacrylate-Sulfur Copolymerization. nih.gov
AnalyteChemical Shift (δ, ppm)Assignment
Methacrylate Monomer5.5 - 6.0Vinyl protons (C=CH₂)
Methacrylate-Sulfur Copolymer5.5 - 6.0 (absent)Disappearance indicates polymerization of vinyl group
Methacrylate-Sulfur Copolymer3.0 - 4.0 (broad)Protons adjacent to polysulfide blocks (–CH₂–Sₓ–)

UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within the thiophenolate anion (C₆H₅S⁻). The absorption spectrum of an organic anion is typically red-shifted (bathochromic shift) compared to its neutral precursor, allowing for selective excitation often using visible light. nih.gov

The UV-Vis spectrum of the thiophenolate anion is highly dependent on the solvent and the pH of the medium. nih.govmdpi.com In alkaline aqueous solutions, where the dissociated thiolate form is predominant, characteristic absorption bands appear at 202 nm and 263 nm. mdpi.com In contrast, under acidic conditions, the undissociated thiophenol (C₆H₅SH) displays bands at 202 nm and 236 nm. mdpi.com The transition between these spectral profiles as the pH is varied can be used to determine the pKa of thiophenol. mdpi.com

Research Findings:

Studies have shown that when thiophenol is deprotonated by a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF), the resulting thiophenolate anion exhibits a significant bathochromic shift. nih.gov The absorption spectrum shows a tail extending into the 400–450 nm region of the visible spectrum. nih.gov This shift is crucial for photochemical reactions, as it allows the anion to be excited by visible light. This phenomenon is exploited in the formation of electron donor-acceptor (EDA) complexes. For instance, an EDA complex between the thiophenolate anion and iodobenzene (B50100) can be formed and excited by visible light to initiate C(sp³)–H thiolation reactions. nih.govresearchgate.net

UV-Vis Absorption Maxima (λmax) for Thiophenol and Thiophenolate Anion. mdpi.com
SpeciesConditionsλmax (nm)
Thiophenol (undissociated)Acidic media202, 236
Thiophenolate anion (dissociated)Alkaline media202, 263

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and confirming structural features in molecules and materials. For polymers synthesized using this compound, Fourier Transform Infrared (FTIR) spectroscopy can verify the incorporation of sulfur into the polymer matrix by detecting characteristic vibrations of sulfur-containing bonds. acs.org Commercial grades of this compound are also routinely checked with IR spectroscopy to confirm their identity. thermofisher.com

Research Findings:

In the analysis of a poly(methacrylate-co-sulfur) polymer, FTIR spectroscopy provided definitive evidence of the copolymer's structure. acs.org The spectrum of the polymer displayed a distinct vibrational band at 474 cm⁻¹, which is assigned to the S–S stretching mode of the sulfur chains integrated into the polymer. acs.org Furthermore, a vibration at 686 cm⁻¹ was identified as the C–S stretching mode, confirming that the sulfur was covalently bonded within the polymer matrix as intended by the synthetic route. acs.org Raman spectroscopy can provide complementary details, with vibrations between 431 and 496 cm⁻¹ assigned to tetrasulfide and trisulfide units. acs.org

Key FTIR Vibrational Frequencies for a Methacrylate-Sulfur Copolymer. acs.org
Vibrational Frequency (cm⁻¹)AssignmentStructural Implication
474S–S stretchPresence of polysulfide chains in the polymer
686C–S stretchCovalent bonding of sulfur into the polymer matrix

Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive analytical technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. mdpi.com this compound is frequently employed as a probe molecule in SERS studies. Its strong and well-characterized Raman signal makes it ideal for optimizing SERS substrates and for use as a Raman reporter in bioanalytical assays. nih.gov

The SERS enhancement is primarily driven by localized surface plasmon resonance (LSPR), an electromagnetic effect that greatly increases the electric field experienced by the analyte. mdpi.com The technique's high sensitivity and fingerprint-like spectral information make it a powerful tool for detecting biomolecules. acs.org

Research Findings:

A highly sensitive immunoassay for protein detection was developed using SERS, where this compound played a key role. nih.gov In this work, bowl-shaped silver cavity arrays were fabricated, and their SERS enhancement was optimized using this compound as the probe molecule. nih.gov The optimized substrate was then incorporated into a sandwich assay format (silver nanoparticle-protein-silver cavity array) for detecting human immunoglobulin G (IgG). With Raman reporter molecules labeling the detection antibody, a very low detection limit of 0.1 ng/mL for human IgG was achieved. nih.gov The platform was also successfully used for the label-free detection of other proteins, including catalase, cytochrome C, avidin, and lysozyme, demonstrating the high quality and reproducibility of the spectra obtained. nih.gov This highlights the utility of this compound in the development of advanced SERS-based biosensors. lookchem.com

Infrared (IR) Spectroscopy

Chromatographic Analysis Methods

Chromatographic techniques are essential for separating and analyzing the components of complex mixtures. In polymer science, gel permeation chromatography is the foremost method for characterizing the molecular weight and molecular weight distribution of polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their hydrodynamic volume in solution. oecd.org It is the standard method for determining the molecular weight distribution of polymers. shimadzu.cz In GPC, a polymer solution is passed through a column packed with porous gel beads. polymersource.ca Larger polymer coils cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying degrees and have a longer elution time. shimadzu.cz The output is a chromatogram from which the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) can be calculated by calibrating the system with polymer standards of known molecular weights. oecd.org

Research Findings:

GPC is used to characterize the polymers synthesized via this compound-initiated polymerization. nih.govacs.org The GPC curves provide crucial information about the molecular weight and the breadth of its distribution, which in turn influence the polymer's physical properties. lcms.cz For instance, in the polymerization of methyl methacrylate (MMA) with sulfur, GPC analysis of the resulting polymer, P(MMA₁₀₀-S₂₀), revealed the presence of three distinct fractions. acs.org This multi-modal distribution suggests a complex polymerization mechanism, possibly involving different types of anionic species (carbon-centered and sulfur-centered) that contribute to polymer growth. acs.org This level of detail is critical for understanding and controlling the polymerization process to achieve desired material properties.

Parameters Determined by Gel Permeation Chromatography (GPC). polymersource.ca
ParameterSymbolDescription
Number-Average Molecular WeightMₙThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular WeightMₜThe average molecular weight weighted by the mass of each molecule, giving more significance to heavier molecules.
Polydispersity IndexPDIThe ratio of Mₜ to Mₙ (Mₜ/Mₙ), indicating the breadth of the molecular weight distribution. A value of 1 signifies a monodisperse polymer.

Elemental Analysis and Compositional Verification

Elemental analysis is a fundamental technique employed to verify the empirical and molecular formula of a synthesized or commercial sample of this compound. This analytical method determines the mass percentages of the constituent elements—carbon, hydrogen, sodium, and sulfur—which can then be compared against the theoretically calculated values derived from its molecular formula, C₆H₅SNa. scbt.comsigmaaldrich.comnih.gov

The theoretical elemental composition of pure this compound is a crucial benchmark for assessing the purity of a sample. Based on its molecular weight of 132.16 g/mol , the expected weight percentages of its constituent elements can be precisely calculated. scbt.comsigmaaldrich.comnih.gov

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01672.0654.53
HydrogenH1.00855.043.81
SodiumNa22.99122.9917.39
SulfurS32.06132.0624.26
Total 132.16 100.00

Note: Atomic masses are based on standard values and the total molecular weight is 132.16 g/mol . scbt.comsigmaaldrich.comnih.gov

In practice, the compositional verification of this compound is often carried out using techniques such as combustion analysis. This method involves burning a small, precisely weighed sample of the compound in an excess of oxygen. The resulting combustion products, which include carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂), are collected and measured. fishersci.ch From the masses of these products, the percentages of carbon, hydrogen, and sulfur in the original sample can be determined. The sodium content can be ascertained through other analytical methods, such as atomic absorption spectroscopy or titration.

Commercially available this compound is often specified with a purity of around 90%. scbt.comsigmaaldrich.com Elemental analysis serves to confirm that the elemental composition of the material aligns with the expected values for its stated purity. For instance, in research where this compound is used as an initiator for polymerization, elemental analysis is employed to determine the sulfur content of the resulting polymers, thereby providing indirect verification of the reaction's success and the incorporation of the thiophenolate moiety. acs.orgnih.gov Any significant deviation from the theoretical values can indicate the presence of impurities, such as residual starting materials from its synthesis (e.g., thiophenol), byproducts, or absorbed moisture, as the compound is known to be sensitive to air and moisture. fishersci.chontosight.ai

Theoretical Chemistry and Computational Modeling of Sodium Thiophenolate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is a versatile method that determines the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org DFT calculations have been instrumental in elucidating the geometric and electronic characteristics of sodium thiophenolate and related species.

A common approach involves optimizing the molecular geometry using a hybrid functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.commdpi.com This is often paired with a basis set such as 6-311++G(d,p) or Aug-CC-pVDZ to provide a robust description of the electronic distribution, including polarization and diffuse functions which are important for anions. mdpi.comscirp.org

DFT calculations are particularly effective for analyzing the electronic structure and charge distribution within a molecule. Studies on thiophenol and its derivatives reveal how deprotonation and ion pairing affect electron density. For instance, DFT/PCM/B3LYP/Aug-CC-pVDZ calculations show a significant shift in charge upon the formation of the thiophenolate anion from thiophenol. mdpi.com

The dissociation process leads to a substantial increase in negative charge on the sulfur atom. mdpi.com The presence of a sodium cation in proximity to the thiophenolate anion further polarizes the molecule, enhancing the negative charge on the sulfur atom even more. mdpi.com This charge delocalization, influenced by the formation of the sodium salt, also affects the benzene (B151609) ring, where the positive charge on the hydrogen atoms decreases compared to the neutral thiophenol molecule. mdpi.com This redistribution of electron density is critical for understanding the molecule's reactivity and interaction with other species.

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to understand charge delocalization and hyperconjugative interactions. scirp.orgnih.gov For sodium salts of similar aromatic carboxylates, NBO analysis has shown that major interactions occur between the lone pair electrons of oxygen atoms and the anti-bonding orbitals of adjacent carbon atoms, a principle that can be extended to the sulfur-carbon bond in this compound. scirp.org

Table 1: Comparison of APT Atomic Charges for Different Forms of Thiophenol This table displays the Atomic Polar Tensor (APT) charges calculated using the DFT/PCM/B3LYP/Aug-CC-pVDZ method in an aqueous environment. The data illustrates the change in charge distribution on key atoms upon deprotonation and formation of this compound. Atom numbering corresponds to standard IUPAC nomenclature for the phenyl ring (C1-C6) and the sulfur atom.

AtomThiophenolThiophenolate AnionThis compound
S-0.2560-1.1129-1.1188
C10.40790.17740.1804
H (para)0.20700.13400.1351

Data sourced from a DFT/PCM/B3LYP/Aug-CC-pVDZ study. mdpi.com

Computational studies of chemical species in solution must account for the influence of the solvent, as it can significantly affect molecular structure, properties, and reactivity. acs.org Implicit solvation models, also known as continuum models, are a computationally efficient way to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. mdpi.comacs.orgfaccts.de

The Polarizable Continuum Model (PCM) and its variants, like the Conductor-like Polarizable Continuum Model (C-PCM) and the Solvation Model based on Density (SMD), are widely used. mdpi.comacs.orgfaccts.de In these models, the solute molecule is placed within a cavity in the solvent continuum, and the model calculates the electrostatic interactions between the solute's electron density and the polarized solvent. mdpi.comfaccts.de The use of a solvation model is crucial for accurately describing the behavior of charged or highly polar molecules like this compound in a solvent such as water. mdpi.com For example, DFT calculations incorporating the PCM model have been used to optimize the geometry and calculate the charge distribution of this compound in an aqueous environment, providing a more realistic representation of its state in solution. mdpi.com

Electronic Structure and Charge Distribution Analysis

Computational Investigation of Supramolecular Catalytic Activity

Computational modeling is a valuable tool for understanding the mechanisms of supramolecular catalysis, where the catalytic activity is influenced by the complex, non-covalent architecture of a host-guest system. The catalytic performance of systems involving this compound has been explored through such methods.

One study investigated the Ullmann-type C-S cross-coupling reaction between this compound and aryl halides, catalyzed by a copper(I) complex encapsulated within a p-tert-butylcalix faccts.dearene ligand. tuwien.at When comparing two different regioisomers of the ligand, experimental results showed a stark difference in catalytic activity. Computational investigations revealed that the less active catalyst, featuring an asymmetrically substituted calixarene (B151959), was highly flexible. tuwien.at This flexibility led to a deformation of the supramolecular structure, resulting in an exposed catalytic copper center, which was presumed to be the cause of its low activity compared to the more conformationally rigid and protective symmetric isomer. tuwien.at This research highlights how computational modeling can provide crucial insights into how the conformational dynamics of a supramolecular host affect its catalytic efficiency in reactions involving this compound. tuwien.at

Quantum Chemical Studies on Related Thiophenol Analogues

The theoretical study of analogues of a target compound provides a broader understanding of structure-property relationships. Quantum chemical studies on thiophenol and its derivatives offer valuable comparative data for interpreting the behavior of this compound.

For example, DFT calculations have been used to study the S-H proton dissociation enthalpies (PDEs) of substituted thiophenolic cation radicals, revealing how different substituents influence their acidity. researchgate.net Other studies have focused on the formation of pollutants like polychlorinated dibenzothiophenes (PCDT) from 2-chlorothiophenol (B146423) precursors. nih.govnih.govmdpi.com These computational investigations, using methods like transition state theory, calculate the thermochemical and kinetic parameters of reaction pathways, showing that the presence of sulfur can significantly reduce the activation enthalpies of key reaction steps compared to oxygenated analogues. nih.gov

Furthermore, quantum chemical studies have explored the initial oxidation pathways of thiophenol under combustion conditions. acs.org These calculations show that terminal thiol groups undergo stepwise oxidation, with sulfur being eliminated as SOₓHₓ species before significant oxidation of the carbon framework occurs. acs.org Such mechanistic insights into the reactivity of the thiol group in related molecules are fundamental to predicting the behavior of the thiophenolate anion in various chemical environments.

Environmental and Toxicological Considerations in Research Mechanistic and Remediation Focus

Degradation of Thiophenolate in Environmental Contexts

The breakdown of thiophenolate in the environment can occur through various physical and biological processes. Research has primarily focused on thermal degradation, which is relevant to geochemical processes, and microbial degradation, which is key to bioremediation.

The thermal degradation of sodium thiophenolate is a chemically feasible process that is considered a potential origin of dibenzothiophenes (DBTs) found in coal and crude oil. researchgate.netdntb.gov.ua Studies have shown that at elevated temperatures, this compound degrades to form several major products, including dibenzothiophene (B1670422), benzene (B151609), diphenyl sulfide (B99878), and diphenyl disulfide. dntb.gov.ua

The process begins with the homolysis (cleavage) of an aromatic carbon-hydrogen bond (Ar-H), which generates aryl and hydrogen radicals. researchgate.netdntb.gov.ua This initial step is followed by a series of reactions, including hydroarylation, elimination, and cyclization, which ultimately lead to the formation of DBTs. researchgate.net The generation of benzene during the process supports the mechanism starting with the homolysis of Ar-H bonds. researchgate.netdntb.gov.ua Even at relatively low temperatures of 220–225 °C, the slow formation of DBT from this compound has been observed over extended periods (120 hours), suggesting the feasibility of this pathway under natural geological conditions over many years. researchgate.net The transformation pathway is considered chemically simple and highly plausible from a geochemical standpoint. researchgate.net

Table 1: Major Products of this compound Thermal Degradation

Precursor Compound Major Degradation Products Key Intermediate
This compound Dibenzothiophene (DBT), Benzene, Diphenyl Sulfide Aryl Radical

This table summarizes the primary products identified during the thermal treatment of this compound, as noted in research studies. dntb.gov.uanih.gov

While the microbial degradation of many aromatic pollutants has been studied extensively, specific research on the microbial degradation pathways of this compound is limited. However, studies on analogous compounds, such as other thiophenes and phenols, provide insight into potential biological degradation mechanisms.

Bacteria capable of degrading aromatic compounds are widespread, with genera like Pseudomonas, Rhodococcus, Bacillus, and Alcaligenes frequently cited for their ability to metabolize phenols. researchgate.netnih.gov The aerobic degradation of phenol, a structural analogue of thiophenol, typically proceeds through hydroxylation to form catechol, which is then cleaved via either an ortho or meta pathway. researchgate.netfrontiersin.orgmdpi.com

Research on thiophenic compounds has identified bacteria capable of their degradation. For instance, anaerobic enrichment cultures from oil fields have been shown to degrade thiophene, benzothiophene, and dibenzothiophene. nih.gov Strains of Rhodococcus have been isolated that can utilize thiophene-2-carboxylic acid as a sole source of carbon, energy, and sulfur, degrading it completely to sulfate, carbon dioxide, and biomass. nih.gov However, these strains were not able to degrade thiophenol itself. nih.gov The general understanding is that microbial communities, particularly in environments contaminated with petroleum, can develop the capacity to degrade a wide range of organic pollutants, including sulfur-containing aromatic compounds. researchgate.net Further research is required to isolate specific microbial communities that effectively degrade this compound and to elucidate the precise metabolic pathways involved.

Thermal Degradation to Dibenzothiophenes

Mechanistic Toxicology Studies and Biological Interactions (Excluding Dosage/Administration)

The toxicological profile of this compound, from a mechanistic standpoint, is an area of ongoing investigation. Much of the current understanding is extrapolated from studies on its parent compound, thiophenol, and other related thiol-containing molecules. Research has focused on its interactions with biological systems at a molecular level, including its potential antimicrobial and antiviral properties, as well as its general toxicological effects on cells and tissues.

Interactions with Viral Particles and Antimicrobial Properties

While direct studies on the antiviral and antimicrobial mechanisms of this compound are limited, research on related thiol-based compounds provides significant insights into its potential biological activities.

Thiol-based chemical probes have demonstrated antiviral activity against human coronaviruses, including SARS-CoV-2. nih.govbiorxiv.org The proposed mechanism involves the disruption of critical disulfide bonds within the spike glycoprotein (B1211001) of the virus. nih.gov Specifically, the reduction of disulfide pairs, such as Cys379–Cys432 and Cys391–Cys525, in the receptor-binding domain (RBD) can lead to conformational changes that impair the virus's ability to bind to the ACE2 receptor on host cells, thereby inhibiting infection. nih.gov Although this compound itself has not been the direct subject of these studies, its chemical nature as a thiol-containing compound suggests it could potentially participate in similar redox-based antiviral mechanisms. Furthermore, this compound has been utilized as a reagent in the synthesis of various compounds with antiviral potential, including those targeting HIV and influenza viruses. acs.orgmpg.de For instance, it is used in the preparation of small molecules that inhibit viral enzymes essential for replication. mpg.de

The antimicrobial action of thiol-containing compounds is often attributed to their ability to interact with and disrupt key cellular components of microorganisms. The general mechanism involves the interaction of the thiol group with proteins and enzymes within the bacterial cell. nih.gov This can lead to the inhibition of essential metabolic pathways and disruption of the cell membrane, ultimately resulting in bacterial cell death. Some organosulfur compounds are known to possess antimicrobial properties by interfering with microbial cell walls and membranes, causing cell lysis. researchgate.net Derivatives of thiophenol have been synthesized and shown to possess potent antibacterial activity. For example, a thiophenyl-pyrimidine derivative has been found to inhibit the FtsZ protein, which is crucial for bacterial cell division, leading to bactericidal effects against Gram-positive bacteria. While these findings pertain to derivatives, they highlight the potential of the thiophenyl moiety in antimicrobial agent development.

General Toxicological Properties and Investigations

The toxicological properties of this compound are primarily characterized by its corrosive nature and the reactivity of the thiophenolate anion. It is known to cause severe skin burns and eye damage. nih.gov Inhalation may lead to inflammation of the lungs (chemical pneumonitis) and pulmonary edema. nih.gov While comprehensive mechanistic studies on this compound are not abundant, research on thiophenol and its derivatives provides insights into its potential toxicological pathways.

Studies on a series of substituted thiophenols (X-thiophenols) have shown that their cytotoxicity in rapidly dividing mouse leukemia cells is related to their electronic properties. acs.org Thiophenols with electron-releasing substituents, such as 4-amino and 4-alkoxy thiophenols, were found to be highly cytotoxic. acs.org This suggests that the biological activity is linked to the ease with which the compound can participate in redox reactions or form reactive species. acs.org

At the molecular level, thiophenols are known to be toxic to various organisms. nih.gov Exposure can lead to damage to the central nervous system, with symptoms including muscular weakness and increased wheezing. nih.gov Research has also pointed towards thiophenols acting as endocrine-disrupting chemicals. For example, halogenated thiophenols have been shown to interfere with the function of thyroxine-binding globulin (TBG), a key protein in the transport of thyroid hormones. sigmaaldrich.cn By competing with the natural hormone thyroxine for the binding site on TBG, these compounds can disrupt thyroid homeostasis. sigmaaldrich.cn

Furthermore, thiophenol has been identified as an inhibitor of human fibroblast collagenase in vitro, indicating its potential to interfere with enzymatic processes. fishersci.at The reactivity of the thiol group is a key factor in these interactions, as it can form bonds with metal ions in enzyme active sites or participate in redox reactions that alter protein function.

Table 1: Summary of General Toxicological Properties of Thiophenol (as a proxy for this compound)

Toxicological EndpointObservationReference(s)
Acute Toxicity (Oral, Rat LD50) 46.2 mg/kg acs.org
Acute Toxicity (Dermal, Rabbit LD50) 300 mg/kg acs.org
Acute Toxicity (Inhalation, Rat LC50) 33 ppm/4h acs.org
Eye Irritation (Rabbit) Severe acs.org
Skin Irritation Causes skin irritation fishersci.at
Respiratory Effects May cause respiratory irritation, chemical pneumonitis, and pulmonary edema nih.govfishersci.at
Systemic Effects May cause damage to organs fishersci.at
Reproductive Toxicity Suspected of damaging fertility or the unborn child fishersci.at

This table presents data for thiophenol, the parent compound of this compound, and should be considered as indicative of the potential hazards of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium thiophenolate
Reactant of Route 2
Sodium thiophenolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.